molecular formula C17H18N2O4S B2374040 N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-methoxybenzamide CAS No. 941931-90-4

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-methoxybenzamide

Cat. No.: B2374040
CAS No.: 941931-90-4
M. Wt: 346.4
InChI Key: SSTUJBIFYMDNKC-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-methoxybenzamide is a compound that belongs to the class of thiazolidines, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. Thiazolidines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science .

Preparation Methods

The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-methoxybenzamide can be achieved through several synthetic routes. One common method involves the reaction of N-arylsulfonylaziridine with isothiocyanates in the presence of a Lewis acid such as BF3·OEt2. This reaction proceeds through an S_N2-type ring-opening mechanism to form the thiazolidine ring . Industrial production methods may involve multicomponent reactions, click chemistry, and green chemistry approaches to improve yield, selectivity, and purity .

Chemical Reactions Analysis

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-methoxybenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Major products formed from these reactions include sulfoxides, sulfones, and substituted thiazolidine derivatives .

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-methoxybenzamide involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or modulate the activity of inflammatory mediators .

Comparison with Similar Compounds

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-methoxybenzamide can be compared with other thiazolidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxybenzamide moiety, which may confer distinct biological activities and chemical reactivity .

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-23-16-5-2-4-13(12-16)17(20)18-14-6-8-15(9-7-14)19-10-3-11-24(19,21)22/h2,4-9,12H,3,10-11H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTUJBIFYMDNKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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